An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 1-Aminocyclopropanecarbonitrile: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminocyclopropanecarbonitrile is a fascinating and synthetically useful small molecule that holds considerable interest for researchers in organic chemistry and drug discovery. Its rigid cyclopropyl scaffold, combined with the reactive nitrile and amino functionalities, makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and known biological context of 1-aminocyclopropanecarbonitrile, with a focus on its relevance to the scientific and drug development communities.
Chemical Structure and Identification
1-Aminocyclopropanecarbonitrile is a derivative of cyclopropane with both an amino group and a nitrile group attached to the same carbon atom. This unique geminal substitution on a strained three-membered ring imparts distinct chemical properties to the molecule. The compound is most commonly available and handled as its hydrochloride salt, which enhances its stability and solubility in aqueous media.
Table 1: Structural and Identification Data for 1-Aminocyclopropanecarbonitrile and its Hydrochloride Salt
| Identifier | 1-Aminocyclopropanecarbonitrile (Free Base) | 1-Aminocyclopropanecarbonitrile Hydrochloride |
| IUPAC Name | 1-aminocyclopropane-1-carbonitrile[1] | 1-aminocyclopropane-1-carbonitrile;hydrochloride[2] |
| Molecular Formula | C₄H₆N₂[1] | C₄H₇ClN₂[2] |
| SMILES | C1CC1(C#N)N[1] | C1CC1(C#N)N.Cl[2] |
| InChI Key | UIVATUPCWVUVIM-UHFFFAOYSA-N[1] | PCEIEQLJYDMRFZ-UHFFFAOYSA-N[2] |
| CAS Number | 196311-65-6[1] | 127946-77-4[2] |
Physicochemical Properties
The physical and chemical properties of 1-aminocyclopropanecarbonitrile are largely documented for its hydrochloride salt due to its greater stability. The free base is a less commonly isolated substance.
Table 2: Physicochemical Properties of 1-Aminocyclopropanecarbonitrile and its Hydrochloride Salt
| Property | 1-Aminocyclopropanecarbonitrile (Free Base) | 1-Aminocyclopropanecarbonitrile Hydrochloride |
| Molecular Weight | 82.10 g/mol [1] | 118.56 g/mol [2] |
| Appearance | - | White to off-white crystalline powder |
| Melting Point | - | 223°C[3][4] |
| Boiling Point | - | 217.6°C at 760 mmHg[3] |
| Density | - | 1.244 g/cm³ at 20°C[4] |
| Vapor Pressure | - | 1.475hPa at 20℃[4] |
| Solubility | - | Soluble in water[4] |
| pKa | Not available | Not available |
Synthesis and Experimental Protocols
The primary synthetic route to α-aminonitriles like 1-aminocyclopropanecarbonitrile is the Strecker synthesis .[5][6][7][8][9] This versatile reaction involves the one-pot, three-component condensation of a ketone or aldehyde, ammonia, and a cyanide source.[6][8] For 1-aminocyclopropanecarbonitrile, the starting ketone would be cyclopropanone.
Representative Experimental Protocol: Strecker Synthesis of 1-Aminocyclopropanecarbonitrile
This is a generalized protocol based on the principles of the Strecker synthesis and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Cyclopropanone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Ammonia solution (aqueous)
-
Methanol or Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Imine Formation: In a well-ventilated fume hood, a solution of cyclopropanone in methanol is treated with an aqueous solution of ammonium chloride and ammonia. The mixture is stirred at room temperature to facilitate the formation of the corresponding cyclopropylideneimine.
-
Cyanide Addition: To the solution containing the imine, a solution of potassium cyanide in water is added dropwise at a controlled temperature (e.g., 0-5 °C) to prevent the release of hydrogen cyanide gas. The reaction mixture is stirred for several hours to allow for the nucleophilic addition of the cyanide ion to the imine, forming 1-aminocyclopropanecarbonitrile.
-
Work-up and Extraction: The reaction mixture is then diluted with water and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclopropanecarbonitrile free base.
-
Formation of the Hydrochloride Salt: For purification and improved stability, the crude free base is dissolved in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate of 1-aminocyclopropanecarbonitrile hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Strecker synthesis of 1-Aminocyclopropanecarbonitrile.
Chemical Reactivity
The chemical reactivity of 1-aminocyclopropanecarbonitrile is characterized by the interplay of its amino and nitrile functional groups, as well as the influence of the cyclopropyl ring.
Hydrolysis of the Nitrile Group
A key reaction of 1-aminocyclopropanecarbonitrile is the hydrolysis of the nitrile group to a carboxylic acid, yielding 1-aminocyclopropane-1-carboxylic acid (ACC).[10] This transformation is typically achieved under acidic conditions, for example, by refluxing with hydrochloric acid.[10] This reaction is significant as ACC is a well-known biosynthetic precursor to the plant hormone ethylene.[11]
Caption: Hydrolysis of 1-Aminocyclopropanecarbonitrile to ACC.
Reactions of the Amino Group
The primary amino group in 1-aminocyclopropanecarbonitrile can undergo typical reactions of primary amines, such as acylation, alkylation, and formation of Schiff bases. These reactions provide avenues for the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.
Biological Relevance and Drug Development Applications
The biological significance of 1-aminocyclopropanecarbonitrile is closely linked to its structural relationship with 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[11]
Inhibition of ACC Synthase
ACC is synthesized from S-adenosylmethionine by the enzyme ACC synthase.[11] This enzyme is a target for the development of inhibitors to control ethylene production in plants, which has applications in agriculture to delay fruit ripening and senescence. While ACC itself is the substrate, molecules structurally similar to ACC can act as inhibitors. Although direct inhibitory activity of 1-aminocyclopropanecarbonitrile on ACC synthase is not extensively documented, its potential to act as a mimetic or a precursor to an inhibitor warrants investigation.
Potential as a Precursor in Biological Systems
Given the facile hydrolysis of the nitrile to a carboxylic acid, it is plausible that 1-aminocyclopropanecarbonitrile could act as a prodrug or a metabolic precursor to ACC in biological systems. This bioconversion would then implicate it in the ethylene biosynthesis pathway.
Caption: Potential biological pathway involving 1-Aminocyclopropanecarbonitrile.
Conclusion
1-Aminocyclopropanecarbonitrile is a valuable synthetic intermediate with a unique structural profile. Its chemistry is dominated by the reactivity of its amino and nitrile groups, providing a platform for the synthesis of diverse derivatives. While its direct biological activity is not yet fully elucidated, its close structural relationship to 1-aminocyclopropane-1-carboxylic acid positions it as a compound of interest in the study of ethylene biosynthesis and as a potential lead for the development of enzyme inhibitors. This technical guide provides a foundational understanding of this intriguing molecule, intended to aid researchers and drug development professionals in their exploration of its chemical and biological potential.
References
- 1. 1-Aminocyclopropanecarbonitrile | C4H6N2 | CID 556888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | C4H7ClN2 | CID 14586363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride | Chemsrc [chemsrc.com]
- 4. 1-Amino-1-cyclopropanecarbonitrile hydrochloride | 127946-77-4 [chemicalbook.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US11014872B1 - Production method for 1-amino cyclopropane carboxylic acid nonhydrate - Google Patents [patents.google.com]
- 11. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
